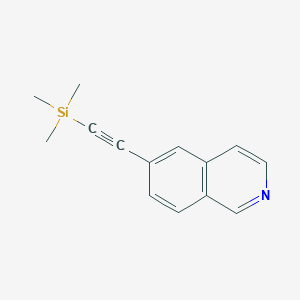

6-((Trimethylsilyl)ethynyl)isoquinoline

Vue d'ensemble

Description

6-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. The presence of the trimethylsilyl group in this compound enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

The synthesis of 6-((Trimethylsilyl)ethynyl)isoquinoline typically involves the following steps:

Starting Material: The synthesis begins with 4-bromoisoquinoline.

Reaction Conditions: 4-bromoisoquinoline is dissolved in a mixture of tetrahydrofuran and dimethylformamide.

Reaction Mechanism: . This reaction forms the carbon-carbon bond between the isoquinoline and the trimethylsilylacetylene.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a scalable route for its preparation.

Analyse Des Réactions Chimiques

6-((Trimethylsilyl)ethynyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the triple bond into a single or double bond, leading to different isoquinoline derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are various isoquinoline derivatives with potential biological activities .

Applications De Recherche Scientifique

Applications in Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a crucial precursor in the synthesis of complex organic molecules. It can be utilized in cross-coupling reactions, such as the Sonogashira reaction, which facilitates the formation of carbon-carbon bonds under mild conditions. The use of 6-((trimethylsilyl)ethynyl)isoquinoline allows for the functionalization of various aryl and heteroaryl systems, showcasing its broad substrate scope and functional group tolerance .

2.2 Synthesis of Natural Products

The compound has been employed in the synthesis of natural products and bioactive compounds. For example, it has been involved in the preparation of key intermediates that are integral to the development of pharmacologically active substances . Its ability to undergo multiple cross-coupling reactions enhances its utility in constructing complex molecular architectures found in natural products.

Medicinal Chemistry Applications

3.1 Development of Photosensitizers

This compound has been explored for its potential in photodynamic therapy (PDT). It is used to synthesize cationic photosensitizers that can selectively target cancer cells when activated by light. This application is particularly significant given the increasing interest in non-invasive cancer treatments .

3.2 Targeting Nuclear Receptors

Recent studies have indicated that isoquinoline derivatives, including those modified with trimethylsilyl groups, can interact with nuclear receptors such as the constitutive androstane receptor (CAR). These interactions can modulate gene expression related to drug metabolism and detoxification pathways, highlighting their potential as therapeutic agents or drug development tools .

Materials Science Applications

4.1 Photoresponsive Materials

The compound has been investigated for its role in creating photoresponsive materials. Its ability to undergo photochemical transformations makes it suitable for applications in optoelectronics and smart materials that respond to light stimuli .

4.2 Functionalized Polymers

This compound can also be integrated into polymer matrices to impart specific functionalities, such as enhanced thermal stability or photophysical properties. This integration is crucial for developing advanced materials with tailored characteristics for various industrial applications .

Case Studies

Mécanisme D'action

The mechanism of action of 6-((Trimethylsilyl)ethynyl)isoquinoline involves its interaction with various molecular targets and pathways. For example, isoquinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The trimethylsilyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparaison Avec Des Composés Similaires

6-((Trimethylsilyl)ethynyl)isoquinoline can be compared with other isoquinoline derivatives, such as:

6-ethynylisoquinoline: Lacks the trimethylsilyl group, resulting in different reactivity and stability.

6-bromoisoquinoline: Used as a starting material for the synthesis of this compound.

6-((Trimethylsilyl)ethynyl)quinoline: Similar structure but with a quinoline core instead of isoquinoline, leading to different biological activities.

The uniqueness of this compound lies in its enhanced reactivity and stability due to the presence of the trimethylsilyl group, making it a valuable compound in organic synthesis and medicinal chemistry.

Activité Biologique

6-((Trimethylsilyl)ethynyl)isoquinoline (TSEI) is a compound of interest within the isoquinoline family, characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety. Isoquinolines are known for their diverse biological activities, making TSEI a potential candidate for further research in medicinal chemistry and organic synthesis. This article explores the biological activity of TSEI, its chemical properties, and implications for future research.

TSEI features a unique combination of functional groups that may influence its reactivity and biological activity:

- Isoquinoline Core : A bicyclic aromatic structure with a nitrogen atom, known for various biological activities.

- Ethynyl Group (C≡CH) : Enhances the compound's ability to participate in coupling reactions, potentially leading to the synthesis of more complex molecules.

- Trimethylsilyl Group (Si(CH₃)₃) : Increases solubility and reactivity, facilitating its use as an intermediate in organic synthesis.

Structure-Activity Relationship (SAR)

Research on related isoquinoline derivatives has highlighted key aspects of SAR that may apply to TSEI:

- Positioning of Substituents : Substituents at the 6- and 7-positions of isoquinoline significantly affect biological activity. For instance, substituents that are too bulky can diminish activity, while smaller groups may enhance it .

| Compound | Position | Activity Level |

|---|---|---|

| Ethoxy at 6 | 6-position | High |

| Ethoxy at 7 | 7-position | Low |

| Both Ethoxy at 6 & 7 | 6 & 7 positions | Moderate |

Case Studies

Although specific studies on TSEI are scarce, related compounds have shown promising results:

- Isoquinoline Derivatives : Research indicates that modifications at the 6-position can lead to increased potency against certain biological targets. For example, compounds with ethoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

- Alkyne Reactions : The ethynyl group in TSEI allows for participation in various coupling reactions (e.g., Sonogashira coupling), which are essential in developing biologically active compounds.

Potential Applications

Given its structure and reactivity, TSEI could be explored for several applications:

- Drug Development : As an intermediate in synthesizing novel pharmaceuticals with improved efficacy and selectivity.

- Material Science : Utilized in creating functional materials with unique electronic properties due to its conjugated system.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-((Trimethylsilyl)ethynyl)isoquinoline?

The synthesis of isoquinoline derivatives often involves silver-catalyzed cyclization of precursors like 2-alkynyl benzylimines or azides. For this compound, a stepwise approach is recommended:

- Step 1 : Construct the isoquinoline core via silver-catalyzed intramolecular cyclization of 2-alkynyl benzaldehyde derivatives (e.g., benzylimines or hydrazones) under mild conditions to avoid decomposition of sensitive functional groups .

- Step 2 : Introduce the trimethylsilyl ethynyl group via Sonogashira coupling or nucleophilic substitution, depending on the reactivity of the intermediate. Key parameters include solvent choice (e.g., THF or CHCl₃), temperature control (0–25°C), and catalyst loading (5–10 mol% AgNO₃) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : To confirm the structure, particularly the trimethylsilyl (δ ~0.1–0.3 ppm for Si(CH₃)₃) and ethynyl (δ ~70–100 ppm for sp-hybridized carbons) groups .

- IR Spectroscopy : Identify alkyne stretches (~2100–2260 cm⁻¹) and aromatic C-H bonds.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- HPLC : Assess purity (>95% is typical for research-grade compounds) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives under silver-catalyzed conditions?

- Catalyst Screening : Test Ag(I) salts (e.g., AgOTf, AgNO₃) for improved cyclization efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) may enhance solubility of intermediates but could promote side reactions; non-polar solvents (e.g., CHCl₃) favor cyclization .

- Temperature Control : Lower temperatures (0–10°C) minimize decomposition of the ethynyl group.

- Additives : Triethylamine (TEA) or molecular sieves can scavenge moisture, critical for moisture-sensitive trimethylsilyl groups .

Q. How should contradictory data in the characterization of this compound derivatives be analyzed and resolved?

- Case Example : If NMR shows unexpected peaks, perform:

- Repeat Experiments : Confirm reproducibility.

- 2D NMR (COSY, HSQC) : Assign ambiguous signals and detect impurities.

- X-ray Crystallography : Resolve structural ambiguities (if crystalline material is available).

- Computational Modeling : Compare predicted vs. observed chemical shifts using DFT .

- Statistical Analysis : Use χ² tests to evaluate discrepancies in replicate HPLC purity data .

Q. What are the key considerations in designing a kinetic study for the cyclization step in synthesizing this compound?

- Sampling Intervals : Quench aliquots at 5–10-minute intervals to track reaction progress.

- Analytical Tools : Use TLC or in-situ IR to monitor intermediate formation.

- Variable Control : Maintain constant temperature (±1°C) and agitation speed.

- Rate Law Determination : Fit data to pseudo-first-order kinetics if catalyst is in excess .

Q. How can computational chemistry methods be integrated with experimental data to elucidate the electronic effects of the trimethylsilyl ethynyl group on isoquinoline reactivity?

- DFT Calculations : Optimize the geometry of this compound and compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- NMR Chemical Shift Prediction : Compare experimental 13C shifts with GIAO-DFT results to validate electron-withdrawing/donating effects of the substituent.

- Reactivity Simulations : Model transition states for cyclization or coupling reactions to explain regioselectivity .

Q. Data Presentation and Analysis

Propriétés

IUPAC Name |

2-isoquinolin-6-ylethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)9-7-12-4-5-14-11-15-8-6-13(14)10-12/h4-6,8,10-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOHUADOYDRLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728455 | |

| Record name | 6-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105710-05-1 | |

| Record name | 6-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.